ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core cyclopenta[b]thiophene structure, followed by the introduction of the triazole ring and the attachment of the fluorophenyl and nitrophenyl groups. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or to act as an antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-{[4-(4-chlorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.
Ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate: This compound has a bromophenyl group, which may also influence its properties.
Ethyl 2-(2-{[4-(4-methylphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate: This compound has a methylphenyl group, which may result in different chemical and biological behaviors.
Properties
IUPAC Name |
ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN6O6S2/c1-4-43-29(40)25-21-6-5-7-23(21)45-28(25)33-26(38)17(3)44-30-35-34-24(36(30)20-12-10-19(31)11-13-20)15-32-27(39)18-9-8-16(2)22(14-18)37(41)42/h8-14,17H,4-7,15H2,1-3H3,(H,32,39)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNKGWZJDRTVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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